N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as MPOA, is a synthetic compound that has shown promise in various scientific research applications. It is a novel compound that has been synthesized through a unique method and has been the subject of several studies due to its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been conducted on the synthesis and characterization of pyridazinone derivatives, closely related to N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. For example, Kalai et al. (2021) detailed the synthesis of a new pyridazinone derivative, characterized by FT-IR, 1H- and 13C-NMR, and ESI-MS, with its structure confirmed through single-crystal X-ray diffraction. This work contributes to understanding the molecular structure and reactivity of similar compounds (Kalai et al., 2021).
Antioxidant Properties
Yancheva et al. (2020) explored the antioxidant potential of capsaicin analogs, which share structural motifs with N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. Their study estimated the ability of these compounds to act as antioxidants, providing insights into their reactivity and potential biomedical applications as free radical scavengers (Yancheva et al., 2020).
Enzyme Inhibition
Another study by Bekircan et al. (2015) focused on novel heterocyclic compounds derived from a similar structure, investigating their potential as enzyme inhibitors. This research revealed significant anti-lipase and anti-α-glucosidase activities, indicating the therapeutic potential of these molecules in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).
Antibacterial Activity
Patil et al. (2010) synthesized p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, evaluating their antibacterial activity against various bacterial strains. Their findings highlight the antimicrobial potential of compounds related to N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, suggesting their utility in developing new antibacterial agents (Patil et al., 2010).
Anticancer Activity
Research by Bekircan et al. (2008) on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, including structure-activity relationship studies, underlines the potential of these compounds in cancer treatment. This study provides a foundation for further investigation into the anticancer properties of related compounds (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-8-15(20)18(17-11)10-14(19)16-9-12-4-6-13(21-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFMHERQBOQVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.